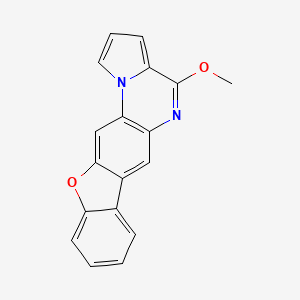

4-Methoxy(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound begins with identifying the parent heterocycle. The core structure, pyrrolo[1,2-a]quinoxaline, consists of a pyrrole ring fused to a quinoxaline system at positions 1 and 2. The benzofuro[3,2-g] extension indicates a fused benzofuran moiety attached at positions 3 and 2 of the quinoxaline ring, with the methoxy group (-OCH₃) substituting position 4 of the benzofuran component.

Key aspects of its nomenclature include:

- Fusion priority : The pyrrolo[1,2-a]quinoxaline system takes precedence as the parent structure due to its larger π-electron system.

- Numbering sequence : The quinoxaline ring is numbered such that the fused pyrrole nitrogen occupies position 1. The benzofuran moiety is labeled using the "g" index to denote its attachment points relative to the quinoxaline framework.

- Substituent placement : The methoxy group is assigned position 4 based on the benzofuran numbering.

Isomeric possibilities arise from alternative fusion patterns or substituent positions. For example, shifting the benzofuran fusion to positions 2 and 3 (benzofuro[2,3-g]) would constitute a structural isomer. However, no such isomers have been reported for this specific methoxy-substituted derivative.

Table 1: Nomenclature and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 4-Methoxy(1)benzofuro[3,2-g]pyrrolo[1,2-a]quinoxaline |

| Molecular Formula | C₁₈H₁₂N₂O₂ |

| SMILES | COC1=NC2=C(C=C3OC4=C(C=CC=C4)C3=C2)N5C=CC=C15 |

| InChI Key | GUAPUPBBDHPSKA-UHFFFAOYSA-N |

| Registry Numbers | 371J3O9YRJ, DTXSID00222801 |

Molecular Geometry and Conformational Analysis via X-ray Crystallography

While X-ray crystallographic data for this specific compound remains unpublished, its molecular geometry can be inferred from related pyrroloquinoxaline derivatives. The fused benzofuran system imposes planarity constraints on the central quinoxaline core, as observed in analogous structures. Key geometric features include:

- Bond lengths :

- The C-N bonds in the quinoxaline ring measure approximately 1.

Properties

CAS No. |

72499-66-2 |

|---|---|

Molecular Formula |

C18H12N2O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

9-methoxy-20-oxa-4,10-diazapentacyclo[11.7.0.03,11.04,8.014,19]icosa-1,3(11),5,7,9,12,14,16,18-nonaene |

InChI |

InChI=1S/C18H12N2O2/c1-21-18-14-6-4-8-20(14)15-10-17-12(9-13(15)19-18)11-5-2-3-7-16(11)22-17/h2-10H,1H3 |

InChI Key |

GUAPUPBBDHPSKA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=C3C(=C2)C4=CC=CC=C4O3)N5C1=CC=C5 |

Origin of Product |

United States |

Chemical Reactions Analysis

4-Methoxy(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Methoxy(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several pathogens. Preliminary studies suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum antimicrobial activity opens avenues for its use in developing new antibiotics or antifungal agents .

Neuroprotective Effects

Emerging research highlights the potential neuroprotective effects of this compound. It has been shown to mitigate oxidative stress and neuronal cell death in vitro, suggesting possible applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its charge transport properties is ongoing to optimize its performance in these devices .

Fluorescent Probes

Due to its distinct fluorescence characteristics, this compound can be employed as a fluorescent probe in biochemical assays. Its ability to selectively bind to specific biomolecules can assist in imaging techniques and diagnostics .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values indicating potent activity. |

| Study B | Antimicrobial Efficacy | Showed broad-spectrum activity against multiple bacterial strains with minimum inhibitory concentrations lower than standard antibiotics. |

| Study C | Neuroprotection | Indicated reduced oxidative stress markers and improved neuronal survival rates in cultured neurons exposed to neurotoxic agents. |

| Study D | Organic Electronics | Achieved high charge mobility values when incorporated into thin-film transistors, highlighting potential for use in flexible electronics. |

Mechanism of Action

The mechanism of action of 4-Methoxy(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is likely to interact with enzymes, receptors, or DNA, leading to changes in cellular processes. These interactions can result in the modulation of biological activities, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Substituent Position and Type

The position and nature of substituents on the pyrrolo[1,2-a]quinoxaline core significantly influence biological activity and physicochemical properties. Key analogs include:

Key Observations :

Pharmacological Profiles

Comparative Efficacy

- Anticancer Activity : 4-Substituted derivatives (e.g., JG1679) show IC₅₀ values of 2.8–3.7 μM against leukemia cells, outperforming 3-substituted analogs (IC₅₀ >10 μM) .

- Antimycobacterial Activity: Pyrroloquinoxaline hybrids with tert-butyl groups exhibit MIC values <1 μg/mL against M. tuberculosis .

Physicochemical and Computational Data

Predicted Properties (Selected Analogs)

| Compound (CAS) | Boiling Point (°C) | pKa | Density (g/cm³) | Molecular Weight |

|---|---|---|---|---|

| 8-Methoxy-4-propenyl[...] (917254-70-7) | 366.6 ± 42.0 | 0.68 | 1.14 ± 0.1 | 439.34 |

| 4-(1H-Imidazol-1-yl)[...] (478043-24-2) | N/A | N/A | N/A | 234.26 |

Computational Insights :

- DFT Studies: Hirshfeld surface analysis of 5NOTAAPP reveals dominant H-bonding (60%) and van der Waals interactions (30%) in crystal packing .

- Docking Simulations : Methoxy groups at position 4 improve binding affinity to kinase targets (e.g., CK2) due to enhanced H-bonding .

Biological Activity

4-Methoxy(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline is a heterocyclic compound with the molecular formula and CAS number 72499-66-2. This compound is part of a broader class of quinoxaline derivatives that have garnered attention for their potential biological activities, including anticancer, antiviral, and antiparasitic effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula :

- SMILES :

n12c(c(OC)nc3c1cc4c(c5ccccc5o4)c3)ccc2

Anticancer Activity

Research indicates that derivatives of pyrroloquinoxaline exhibit significant anticancer properties. A study demonstrated that certain analogs showed potent activity against various cancer cell lines. Specifically, compounds with the pyrroloquinoxaline scaffold have been noted for their ability to inhibit cell growth in melanoma (A375) cells at concentrations as low as 10 µM, achieving a reduction in viability to 6% .

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | A375 | 10 | 6 |

| Other Analog | A375 | 10 | >50 |

Antiviral Activity

Quinoxaline derivatives have also been investigated for antiviral properties. A systematic review highlighted that certain compounds within this class exhibited activity against viruses such as Herpes simplex virus (HSV). For instance, a related compound demonstrated a significant reduction in plaque formation at concentrations of 20 µg/mL . The presence of specific moieties within these compounds appears to enhance their antiviral efficacy.

Antiparasitic Activity

The antiparasitic potential of pyrroloquinoxaline derivatives has been explored in relation to Leishmania species. A study synthesized several derivatives and tested them against Leishmania amazonensis and Leishmania infantum strains. Results indicated that structural modifications significantly influenced the compounds' activity against these parasites .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features. The presence of the methoxy group is crucial for enhancing solubility and biological interactions. The SAR studies emphasize that modifications at specific positions on the quinoxaline ring can lead to improved potency against targeted biological pathways.

Case Study 1: Anticancer Screening

In a comparative study of various pyrroloquinoxaline derivatives, researchers found that those with specific substitutions showed enhanced anticancer activity. The study utilized multiple cancer cell lines and established a correlation between structural modifications and cytotoxic effects.

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of quinoxaline derivatives against Hepatitis B virus (HBV). Compounds were evaluated for their ability to inhibit viral replication, revealing promising candidates with low cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.